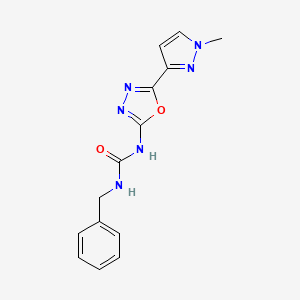

1-benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea

Description

The compound 1-benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea features a urea backbone linked to a benzyl group and a 1,3,4-oxadiazole ring substituted with a 1-methylpyrazole moiety. Its synthesis typically involves coupling reactions between amines and azides or pyrazolooxazinone precursors under reflux conditions in solvents like toluene or chloroform, followed by crystallization from ethanol–acetic acid mixtures . The 1,3,4-oxadiazole core is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry for kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

1-benzyl-3-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-20-8-7-11(19-20)12-17-18-14(22-12)16-13(21)15-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,15,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJSDWYXBCENFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Synthesis of the Oxadiazole Ring: The pyrazole derivative is then reacted with a carboxylic acid derivative (such as an ester or acid chloride) and a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring.

Coupling with Benzyl Isocyanate: Finally, the oxadiazole-pyrazole intermediate is reacted with benzyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives with altered biological activities.

Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, potentially leading to different pharmacological profiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives with potentially enhanced or modified biological activities.

Scientific Research Applications

1-Benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea has been explored in various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its anti-inflammatory and anticancer activities, with some derivatives showing promise in preclinical studies.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: Depending on the specific biological activity, the compound can modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features of Analogous Compounds

The following table highlights structural differences between the target compound and its closest analog reported in the literature:

Structural and Functional Implications

Heterocyclic Core Differences: 1,3,4-Oxadiazole (Target): Contains oxygen atoms, imparting strong electron-withdrawing effects and enhancing metabolic stability. 1,3,4-Thiadiazole (Analog ): The sulfur atom introduces weaker electronegativity but enables hydrogen bonding via lone pairs. Thiadiazoles may exhibit higher lipophilicity, influencing membrane permeability and bioavailability.

Substituent Variations: Benzyl vs. 4-Methylbenzoyl: The benzyl group in the target compound is less polar than the methylbenzoyl group in the analog, which contains a ketone. This difference may reduce solubility in polar solvents but enhance binding to hydrophobic protein pockets. 1-Methylpyrazole vs. 4-Pyridyl: The pyrazole ring (five-membered, two adjacent nitrogens) offers hydrogen-bonding donor/acceptor sites, while the pyridyl group (six-membered, one nitrogen) acts primarily as a hydrogen-bond acceptor. This distinction could affect interactions with biological targets like enzymes or receptors.

Biological Activity

1-benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl isocyanate with 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amines. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the urea bond.

Anticancer Properties

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 10.38 | Induction of apoptosis via p53 pathway |

| 5b | U937 | 12.45 | Caspase activation leading to cell death |

These compounds have shown to induce apoptosis in MCF-7 and U937 cell lines through the activation of the p53 pathway and caspase cascade .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies indicated that it possesses inhibitory effects against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.025 mg/mL |

| S. aureus | 0.0039 mg/mL |

These results suggest that this compound can be a potential candidate for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound enhances the expression levels of pro-apoptotic proteins like Bax and p53 while decreasing anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest : It has been observed to arrest the cell cycle at the G2/M phase in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased ROS levels which are detrimental to cell survival.

Case Studies

A notable study conducted on a series of oxadiazole derivatives including this compound highlighted its superior cytotoxicity compared to standard chemotherapeutics like doxorubicin. This study utilized flow cytometry and Western blot analysis to confirm the apoptotic pathways activated by these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.